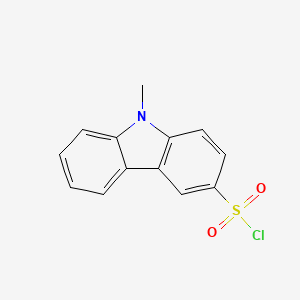

9-methyl-9H-carbazole-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGGWTFEJQFFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

9 Methyl 9h Carbazole 3 Sulfonyl Chloride: a Strategic Building Block in Organic Synthesis

Structural Framework within the N-Methylcarbazole System

The foundational structure of 9-methyl-9H-carbazole-3-sulfonyl chloride is the N-methylcarbazole system. This core consists of a carbazole (B46965) nucleus, which is a tricyclic aromatic heterocycle, with a methyl group attached to the nitrogen atom at position 9. The presence of the sulfonyl chloride group (-SO2Cl) at the 3-position of this carbazole ring is a key feature that dictates the compound's reactivity.

The carbazole ring system is inherently electron-rich, and the nitrogen atom's lone pair of electrons participates in the aromaticity of the molecule. The methyl group on the nitrogen atom further enhances this electron-donating nature. In contrast, the sulfonyl chloride group is a strong electron-withdrawing group. This electronic dichotomy within the molecule, with an electron-rich carbazole core and a powerful electron-withdrawing substituent, makes it a highly reactive and versatile building block in organic synthesis.

Essential Role as a Reactive Intermediate and Precursor for Diverse Derivatives

The primary role of this compound in organic synthesis is that of a reactive intermediate. The sulfonyl chloride moiety is an excellent leaving group, making the compound susceptible to nucleophilic attack. This reactivity is the basis for its utility as a precursor for a wide range of derivatives, most notably sulfonamides.

The reaction with primary and secondary amines to form sulfonamides is a cornerstone of its application. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are a class of compounds with diverse applications, including in medicinal chemistry.

For instance, research has shown the synthesis of various carbazole sulfonamides by reacting carbazole sulfonyl chlorides with different substituted anilines. electronicsandbooks.com This straightforward synthetic route allows for the creation of a library of compounds with varied functionalities, stemming from the versatility of the starting amine.

A notable example is the synthesis of 9-Methyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide, which was prepared from 9-methylcarbazole-3-sulfonyl chloride and 3,4,5-trimethoxyaniline. electronicsandbooks.com Such derivatives have been investigated for their potential biological activities. electronicsandbooks.com The general scheme for the synthesis of such sulfonamides is a testament to the utility of this compound as a strategic building block. ekb.eggoogle.com

The versatility of this compound extends to its use in creating a wide array of carbazole derivatives beyond simple sulfonamides. The reactivity of the sulfonyl chloride group can be harnessed to introduce other functional groups, further expanding the synthetic possibilities.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C13H10ClNO2S |

| Molecular Weight | 279.74 g/mol |

| CAS Number | 905978-77-0 |

| Appearance | Solid |

Interactive Data Table: Examples of Derivatives Synthesized from this compound

| Derivative Name | Reactant |

| 9-Methyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide | 3,4,5-trimethoxyaniline |

| Various N-substituted carbazole-3-sulfonamides | Substituted anilines |

Synthetic Methodologies for 9 Methyl 9h Carbazole 3 Sulfonyl Chloride and Its Derivatives

Synthesis of 9-Methyl-9H-Carbazole-3-Sulfonyl Chloride

The synthesis of the target sulfonyl chloride is a multi-step process that begins with the preparation of the N-methylated carbazole (B46965) nucleus, followed by the regioselective introduction of the sulfonyl chloride functional group.

Strategies for Sulfonyl Chloride Moiety Introduction

The introduction of a sulfonyl chloride moiety onto an aromatic ring, such as the carbazole nucleus, can be accomplished through several established synthetic strategies. The most common and direct method is electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). This reaction involves the direct sulfonation and chlorination of the aromatic substrate in a single step.

Alternatively, a two-step procedure is often employed for greater control and to accommodate sensitive substrates. This involves:

Sulfonation: The aromatic compound is first treated with a sulfonating agent, such as sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃), to produce the corresponding sulfonic acid.

Chlorination: The isolated sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).

A more recent, milder approach allows for the conversion of primary sulfonamides into sulfonyl chlorides under non-oxidizing conditions, which can be advantageous for complex molecules with sensitive functional groups.

Precursor Synthesis via N-Methylation of 9H-Carbazole

The precursor for the target molecule is 9-methyl-9H-carbazole, which is synthesized by the N-alkylation of 9H-carbazole. This reaction involves the deprotonation of the nitrogen atom in the carbazole ring, followed by nucleophilic attack on a methylating agent. Several methods have been reported to achieve this transformation with high efficiency.

One highly effective method involves reacting 9H-carbazole with a methylating agent like dimethyl sulfate (B86663) in the presence of a strong base such as sodium hydroxide (B78521) in a solvent mixture like acetone (B3395972) and water. This procedure can result in nearly quantitative yields of 9-methyl-9H-carbazole. Another approach utilizes microwave irradiation to accelerate the reaction between carbazole and an alkyl halide, with the reactants adsorbed onto a solid support like potassium carbonate.

| Method | Alkylating Agent | Base | Solvent | Conditions | Yield |

| Classical Method | Methyl sulfate | Sodium hydroxide | Acetone/Water | Vigorous shaking | Almost quantitative |

| Microwave-Assisted | Alkyl halide | Potassium carbonate | Dry media | Microwave irradiation | High |

| Base-Mediated | 1-chloromethyl-4-methyl-benzene | Potassium hydroxide | Dimethylformamide (DMF) | Room temperature, 12 h | 90.2% |

This table summarizes various reported methods for the N-alkylation of 9H-carbazole.

Regioselective Sulfonation Approaches to the Carbazole Nucleus

Achieving regioselectivity in the sulfonation of 9-methyl-9H-carbazole is critical for the synthesis of the desired 3-sulfonyl chloride isomer. The electronic properties of the carbazole ring system, influenced by the nitrogen heteroatom and the N-alkyl group, direct electrophilic substitution primarily to the C3 and C6 positions. Studies on related N-alkyl carbazoles have shown that reactions such as oxidative coupling preferably occur at the C3 and C4 positions. nih.gov

The synthesis of this compound is typically achieved via a two-step process to ensure the correct isomer is formed:

First, 9-methyl-9H-carbazole is subjected to sulfonation. The use of a controlled amount of a sulfonating agent like chlorosulfonic acid at low temperatures favors monosubstitution and directs the sulfonic acid group to the C3 position, yielding 9-methyl-9H-carbazole-3-sulfonic acid. chemspider.com

The resulting 9-methyl-9H-carbazole-3-sulfonic acid is then converted to the target sulfonyl chloride. This is accomplished by treating the sulfonic acid with a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom.

This two-step approach provides a reliable pathway to the desired this compound, which serves as a crucial electrophile for subsequent reactions.

Synthesis of 9-Methyl-9H-Carbazole-3-Sulfonamide Derivatives

The sulfonyl chloride group is a highly reactive electrophile, making this compound an excellent precursor for the synthesis of a wide range of sulfonamide derivatives.

Nucleophilic Acyl Substitution Reactions with Amines

The formation of sulfonamides proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl sulfur center. Primary and secondary amines act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The strong electropositive nature of the sulfur center facilitates this reaction. nih.gov

The general reaction is as follows: R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

This reaction is robust and widely applicable, allowing for the coupling of the 9-methyl-9H-carbazole-3-sulfonyl moiety with a diverse array of amine-containing molecules to generate novel sulfonamide derivatives.

Formation of N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide (IG-105/IMB-105)

A specific and significant application of this methodology is the synthesis of N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, a compound identified as a novel tubulin polymerization inhibitor with potential anticancer activity and designated as IG-105. nih.govresearchgate.net The synthesis of this molecule is a direct implementation of the nucleophilic substitution reaction described previously.

The reaction involves treating this compound with 3-amino-2,6-dimethoxypyridine. The amino group of the pyridine derivative acts as the nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide linkage.

| Electrophile | Nucleophile | Product | Significance |

| This compound | 3-amino-2,6-dimethoxypyridine | N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide (IG-105) | Novel tubulin ligand |

This table outlines the key reactants in the synthesis of the specific sulfonamide derivative IG-105.

The resulting compound, IG-105, has a crystal structure where the dihedral angle between the pyridine and carbazole ring systems is 42.87 (10)°. nih.gov This specific spatial arrangement is crucial for its biological activity.

Multi-Component Reaction Approaches for Sulfonamide Libraries

Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries from simple starting materials in a single synthetic operation. While direct multi-component syntheses of this compound are not prominently documented, the principles of MCRs are extensively applied to the synthesis of sulfonamide derivatives, which are direct products of the subject compound.

One such convenient protocol involves the reaction between malononitrile, an orthoester, and various hydrazine (B178648) derivatives under acidic catalysis to produce a series of aminocyanopyrazoles. These intermediates can then be converted to the corresponding sulfamides by reaction with a sulfamoyl chloride. This approach highlights the efficiency of MCRs in building complex heterocyclic systems that can be further functionalized. nih.gov

Another notable MCR is the Passerini reaction, which combines an isocyanide, a carboxylic acid, and an aldehyde to yield an α-acyloxyamide. mdpi.com While not directly producing sulfonamides, this reaction exemplifies the ability of MCRs to rapidly assemble complex molecules, a strategy that can be adapted for the synthesis of precursors to carbazole sulfonamides. Similarly, the Ugi reaction, a four-component reaction, offers another versatile platform for the synthesis of complex amide derivatives.

The application of these principles to carbazole systems allows for the generation of extensive sulfonamide libraries for biological screening. For instance, a series of novel carbazole sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov These studies underscore the importance of efficient synthetic methodologies, such as MCRs, in drug discovery programs.

Advanced Synthetic Strategies for Related Carbazole Functionalization

The development of advanced synthetic methods for the functionalization of the carbazole core is crucial for accessing a wide array of derivatives with tailored properties. These strategies often employ transition-metal catalysis and direct C-H activation to achieve regioselective modifications that are not possible through classical methods.

Transition Metal-Catalyzed C-C and C-N Bond Formations (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. tcichemicals.comnih.gov The Suzuki-Miyaura coupling, in particular, has been widely utilized for the functionalization of carbazoles. rsc.org This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a mild and efficient route to biaryl compounds and has been applied to the synthesis of various carbazole derivatives. rsc.orgderpharmachemica.com

For instance, a carbazole-functionalized mesoporous organic polymer has been used as a support for palladium nanoparticles, which then served as an efficient catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid. rsc.org This highlights the synergy between materials science and catalysis in developing recyclable and robust catalytic systems. The Suzuki-Miyaura reaction has also been employed in the synthesis of poly(N-alkyl-3,6-carbazole)s, demonstrating its utility in polymer chemistry. researchgate.net

Beyond C-C bond formation, transition metals also catalyze the formation of C-N bonds, which is a key step in the synthesis of the carbazole ring itself. rsc.org Palladium-catalyzed intramolecular C-H amination of anilides is a well-established method for carbazole synthesis. organic-chemistry.org Furthermore, copper-catalyzed intramolecular oxidative C-N bond formation provides an alternative route to these important heterocycles. acs.orgnih.gov These methods offer a direct and atom-economical approach to the carbazole core, often from readily available starting materials. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Carbazole Functionalization

| Reaction Type | Catalyst | Substrates | Product | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide, Phenylboronic Acid | Biaryl | rsc.org |

| C-H Amination | Palladium/Copper | Anilides | Carbazole | organic-chemistry.org |

| Oxidative C-N Bond Formation | Copper | N-substituted amidobiphenyls | Carbazole | acs.orgnih.gov |

| C-H Alkylation | Nickel | Carbazole amide, Alkyl halide | C-2 alkylated carbazole | chim.it |

| C-H Arylation/Acylation | Palladium | N-protected carbazoles, Aryl diazonium salts | C-1 arylated/acylated carbazoles | researchgate.net |

Direct C-H Functionalization and Activation (e.g., Alkylation, Arylation, Halogenation)

Direct C-H functionalization has emerged as a powerful strategy for the modification of organic molecules, as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. researchgate.net Transition metal-catalyzed C-H activation has been successfully applied to the carbazole skeleton to introduce a variety of functional groups at specific positions. chim.itrsc.org

The regioselectivity of C-H functionalization is often controlled by the use of a directing group, which positions the metal catalyst in close proximity to the targeted C-H bond. nih.gov This approach has enabled the selective functionalization of carbazoles at the C1, C2, and C4 positions. chim.itrsc.org For example, a nickel-catalyzed, bidentate-directing group-assisted regioselective ortho C-H alkylation of carbazole amides has been reported. chim.it

Palladium catalysis has also been extensively used for the direct C-H functionalization of carbazoles. A palladium-catalyzed direct C-H functionalization of NH-carbazole has been developed using norbornene as a transient directing mediator, leading to excellent site-selectivity for the C1-position. rsc.org Furthermore, a palladium-catalyzed triple successive C-H functionalization has been employed for the direct synthesis of functionalized carbazoles from indoles. acs.org

These methods provide access to a wide range of substituted carbazoles, including those with alkyl, aryl, and halogen substituents, which are valuable intermediates for the synthesis of more complex molecules. The ability to directly functionalize the carbazole core opens up new avenues for the design and synthesis of novel materials and biologically active compounds.

Lewis Acid-Mediated Synthetic Transformations

Lewis acid catalysis offers a complementary approach to transition metal-based methods for the synthesis and functionalization of carbazoles. Lewis acids can mediate a variety of transformations, including Friedel-Crafts reactions, cycloadditions, and intramolecular cyclizations, to construct the carbazole framework and introduce substituents. nih.govrsc.org

Highly substituted carbazole scaffolds have been synthesized via Lewis acid-mediated Friedel-Crafts arylation, electrocyclization, and cascade domino reactions. nih.gov For example, zinc bromide has been shown to mediate the domino reaction of indole (B1671886) methyl bromides with various arenes and heteroarenes to afford annulated carbazoles. nih.gov Scandium triflate and tin tetrachloride have also been employed in the synthesis of carbazoles through rearrangement reactions. nih.gov

These Lewis acid-catalyzed methods are often attractive due to their operational simplicity and the use of relatively inexpensive and non-toxic catalysts. rsc.org They provide a powerful platform for the construction of complex carbazole derivatives from simple and readily available starting materials. researchgate.netnsf.gov

Electropolymerization of Carbazole Monomers

Electropolymerization is a versatile technique for the synthesis of conducting polymers directly on an electrode surface. mdpi.com This method involves the anodic oxidation of a monomer, leading to the formation of radical cations that couple to form a polymer film. researchgate.net Carbazole and its derivatives are excellent monomers for electropolymerization due to their ability to form stable radical cations and the desirable electronic and optical properties of the resulting polymers. mdpi.comnih.gov

The electropolymerization of carbazole typically proceeds through the coupling of radical cations at the 3 and 6 positions, leading to the formation of poly(3,6-carbazole). mdpi.com The properties of the resulting polymer can be tuned by modifying the carbazole monomer with different substituents. For example, functionalizing the nitrogen atom with an alkyl group can improve the solubility of the monomer and the processability of the polymer. mdpi.com

Electropolymerization offers several advantages over chemical polymerization methods, including precise control over film thickness and morphology, and the ability to deposit films on a variety of conductive substrates. mdpi.com Polycarbazoles synthesized by this method have found applications in a range of electronic devices, including electrochromic displays, sensors, and organic light-emitting diodes (OLEDs). rsc.org

Chemical Transformations and Derivatization Chemistry of 9 Methyl 9h Carbazole 3 Sulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Functional Group

The chemistry of 9-methyl-9H-carbazole-3-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a highly reactive electrophile, making the compound a valuable intermediate for the synthesis of a variety of sulfonamide derivatives and other related compounds. The sulfur atom in the sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes it susceptible to nucleophilic attack.

The most common reaction involving sulfonyl chlorides is the formation of sulfonamides through reaction with primary or secondary amines. rsc.orgnih.gov This reaction is a cornerstone of medicinal chemistry and materials science, as the resulting sulfonamide group is a key structural motif in numerous biologically active molecules and functional materials. nih.gov The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Beyond amines, the sulfonyl chloride group can react with other nucleophiles. For instance, reaction with alcohols in the presence of a base yields sulfonate esters, while hydrolysis with water produces the corresponding sulfonic acid. The reactivity of the sulfonyl chloride is generally greater than that of sulfonyl fluorides in similar nucleophilic substitution reactions. nih.gov

The general reactivity of aryl sulfonyl chlorides can be summarized in the following table:

| Nucleophile (Nu-H) | Product | Byproduct | General Conditions |

| Primary/Secondary Amine (R-NH₂/R₂-NH) | Sulfonamide (R-NH-SO₂-Ar/R₂-N-SO₂-Ar) | HCl | Presence of a base (e.g., pyridine (B92270), triethylamine) |

| Alcohol (R-OH) | Sulfonate Ester (R-O-SO₂-Ar) | HCl | Presence of a base |

| Water (H₂O) | Sulfonic Acid (HO-SO₂-Ar) | HCl | Typically slow, can be accelerated by heat |

Mechanisms of Sulfonamide Formation

The formation of a sulfonamide from the reaction of this compound with an amine is a fundamental transformation. While extensively utilized, the precise mechanism of this sulfonyl transfer reaction has been a subject of discussion, with evidence supporting two primary pathways: a one-step concerted mechanism and a two-step addition-elimination process. nih.gov

One-Step SN2-like Mechanism: One proposed pathway is a concerted, SN2-type mechanism. In this model, the amine nucleophile attacks the electrophilic sulfur atom, and the sulfur-chlorine bond is broken simultaneously, with the chloride ion acting as the leaving group. nih.gov This process involves a single transition state. Theoretical calculations have suggested that this pathway is plausible for sulfonyl transfer reactions. nih.gov

Two-Step Addition-Elimination Mechanism (SAN): Alternatively, the reaction can proceed through a two-step addition-elimination mechanism, also known as the SAN (Substitution, Addition-Nucleophilic) pathway. nih.gov

Addition Step: The nucleophilic amine attacks the sulfur atom, breaking the S=O pi bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate.

Elimination Step: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group.

The preferred mechanism can be influenced by factors such as the nature of the amine, the solvent, and the specific substituents on the aryl sulfonyl chloride. However, both pathways lead to the formation of a new sulfur-nitrogen bond, resulting in the stable sulfonamide product. nih.govthieme-connect.com

Regioselective Functionalization of the Carbazole (B46965) Core in Derivatives

While the primary reaction site of this compound is the sulfonyl chloride group, the carbazole core of its derivatives is also amenable to further functionalization. Achieving regioselectivity—the ability to introduce new functional groups at specific positions on the carbazole ring system—is a significant challenge and an area of active research. The positions on the carbazole core are numbered, and directing subsequent reactions to a specific carbon atom (e.g., C-1, C-2, C-4, C-6) is crucial for synthesizing complex molecules with desired properties. chim.it

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of carbazoles. chim.it By employing a directing group, which chelates to a metal catalyst, it is possible to direct the functionalization to a specific C-H bond, often ortho to the directing group's position. For instance, directing groups attached to the carbazole nitrogen can facilitate C-1 functionalization. chim.itnih.gov

Recent studies have demonstrated various methods to achieve regioselectivity on the carbazole nucleus:

Lewis and Brønsted Acid Catalysis: The choice of catalyst can dictate the site of functionalization. For example, in reactions of unprotected carbazoles with donor-acceptor cyclopropanes, a Sc(OTf)₃ Lewis acid catalyst promotes N-H functionalization, whereas a TfOH Brønsted acid catalyst directs a Friedel-Crafts-type addition to the C-3 position. acs.org

Scholl Reactions: Oxidative coupling reactions, such as the Scholl reaction, can be used to form new carbon-carbon bonds. In N-alkyl carbazoles, these couplings have been shown to occur preferentially at the C-3 and C-4 positions. researchgate.net

Direct Benzannulation: Polysubstituted carbazoles can be synthesized through regioselective benzannulation reactions between indoles and 1,4-dicarbonyl compounds, yielding 1,4-disubstituted and 1,2,4-trisubstituted carbazoles. researchgate.net

These methodologies allow for the precise modification of the carbazole scaffold in derivatives of this compound, enabling the synthesis of complex architectures for applications in materials science and medicinal chemistry. chim.itresearchgate.net

Derivatization for Enhanced Analytical Performance (e.g., Fluorescent Labeling)

The inherent fluorescence of the carbazole moiety makes it an excellent platform for developing chemical sensors and analytical reagents. Derivatization of this compound or its analogues is a key strategy for creating molecules with enhanced analytical performance, particularly for use as fluorescent labels and probes. researchgate.netmdpi.com

By reacting the sulfonyl chloride with specific amines or other nucleophiles that contain a recognition site for an analyte, highly selective fluorescent probes can be synthesized. The principle often involves modulating the photophysical properties of the carbazole fluorophore upon binding to the target analyte. For example, carbazole-based probes have been designed for the detection of various species, including hydrogen sulfide (B99878) (H₂S), hydrazine (B178648), and metal ions like Zn²⁺. mdpi.comrsc.orgresearchgate.net The interaction with the analyte triggers a change in the fluorescence intensity or wavelength, allowing for quantitative detection. rsc.org

Furthermore, carbazole-containing compounds have been developed as pre-column derivatization reagents for high-performance liquid chromatography (HPLC). These reagents, often containing a reactive group like a chloroformate, are used to tag analytes such as amino acids. nih.govresearchgate.net The carbazole tag imparts strong fluorescence to the analyte, significantly lowering the limits of detection. For instance, reagents like 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) and 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl) have been successfully used to derivatize amino acids, enabling their sensitive determination by HPLC with fluorescence detection. nih.govresearchgate.net This approach allows for the analysis of trace amounts of amino acids in complex biological and environmental samples. researchgate.net

The table below compares different carbazole-based derivatization reagents used for amino acid analysis.

| Reagent Name | Abbreviation | Reactive Group | Detection Limit Range (fmol) | Reference |

| 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate | BCEOC | Chloroformate | 6.3 - 177.6 | nih.gov |

| 4-(carbazole-9-yl)-benzyl chloroformate | CBBC-Cl | Chloroformate | 0.78 - 5.13 | researchgate.net |

| 2-(9-carbazole)-ethyl chloroformate | CEOC | Chloroformate | (Used as a comparison for BCEOC) | nih.gov |

This derivatization strategy highlights the utility of the carbazole scaffold in creating high-performance analytical tools.

Applications of 9 Methyl 9h Carbazole 3 Sulfonyl Chloride Derivatives in Advanced Functional Materials and Chemical Biology Research

Organic Electronic and Optoelectronic Materials

Derivatives of 9-methyl-9H-carbazole-3-sulfonyl chloride are integral to the advancement of organic electronic and optoelectronic devices. The inherent properties of the carbazole (B46965) moiety, such as high thermal stability, excellent hole-transporting capability, and a high photoluminescence quantum yield, are finely tuned by the introduction of various functional groups via the sulfonamide linkage. nih.gov This adaptability allows for the precise engineering of molecular structures to meet the specific demands of different devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Emitters, Host Materials, and Thermally Activated Delayed Fluorescence (TADF) Components

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound have been explored for multiple roles, including as emitters, host materials, and components in Thermally Activated Delayed Fluorescence (TADF) systems. The carbazole unit acts as an excellent electron donor, and when coupled with a suitable electron-accepting moiety through the sulfonamide bridge, it can form molecules with pronounced charge-transfer characteristics. itu.edu.tr

As emitters, these derivatives can be designed to exhibit strong fluorescence across the visible spectrum. By modifying the substituents on the sulfonamide nitrogen, the emission color and efficiency can be tuned. For instance, attaching aromatic amines or other extended π-systems can lead to red-shifted emissions and high quantum yields.

In the context of host materials, the high triplet energy of the carbazole framework is a significant advantage, particularly for phosphorescent OLEDs (PhOLEDs). Carbazole-sulfonamide derivatives can serve as effective hosts for phosphorescent guest emitters, facilitating efficient energy transfer and preventing efficiency roll-off. nih.gov

The development of third-generation OLEDs relies on TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. frontiersin.org Carbazole-sulfonamide derivatives are promising candidates for TADF materials. The donor-acceptor architecture inherent in these molecules can lead to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a prerequisite for efficient reverse intersystem crossing (rISC). rsc.org Research on similar carbazole-sulfone derivatives has shown that modifying the donor substituents can significantly reduce the excited-state lifetime and decrease ΔEST, leading to highly efficient blue TADF emitters. researchgate.net

Table 1: Performance of OLEDs Incorporating Carbazole-Sulfonamide Type Derivatives

| Role of Derivative | Emitter Color | Max. External Quantum Efficiency (EQE) | Device Architecture |

|---|---|---|---|

| TADF Emitter | Blue | ~10% | Doped Film |

| Host for PhOLED | Green | 21.8% | Doped Emitter |

| Host for TADF Emitter | Green | 16.7% | Doped Emitter |

| Fluorescent Emitter | Deep-Blue | 1.1% | Non-doped |

Organic Photovoltaics (OPVs) and Solar Cells: Hole-Transport Materials (HTMs)

In the field of organic photovoltaics, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs), the role of the hole-transport material (HTM) is crucial for efficient device performance. nih.gov Derivatives of this compound are excellent candidates for HTMs due to the inherent hole-transporting nature of the carbazole unit. researchgate.net The sulfonamide linkage provides a convenient point for molecular modification to optimize the energy levels, solubility, and film-forming properties of the resulting materials. rsc.org

Carbazole-based HTMs have been shown to be a cost-effective alternative to the commonly used spiro-OMeTAD. nih.gov The key requirements for an efficient HTM include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the light-absorbing layer, high hole mobility for rapid charge transport to the electrode, and good thermal and morphological stability to ensure long-term device operation. rsc.org

Research has demonstrated that star-shaped and other complex carbazole derivatives can achieve high power conversion efficiencies (PCEs) in PSCs. For example, a three-arm-type carbazole-based HTM, SGT-405, has led to a remarkable PCE of 14.79%. rsc.org The ability to easily functionalize the carbazole core allows for the synthesis of HTMs with deep HOMO levels and high hole mobilities, contributing to high open-circuit voltages (Voc) and fill factors (FF) in solar cell devices. rsc.org

Table 2: Photovoltaic Performance of Solar Cells with Carbazole-Based HTMs

| Solar Cell Type | HTM | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

|---|---|---|---|---|

| Perovskite Solar Cell | SGT-405 | 14.79% | - | - |

| Dye-Sensitized Solar Cell | Carbazole Dye 21 | 3.51% | 0.687 | 7.86 |

| Perovskite Solar Cell | LD29 | - | - | - |

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The excellent charge-carrier mobility of carbazole derivatives makes them highly suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). nih.gov The sulfonyl chloride functional group on the 9-methyl-9H-carbazole core allows for the synthesis of a variety of semiconducting materials with tailored properties. By introducing different side chains via the sulfonamide linkage, the molecular packing and intermolecular interactions can be controlled, which are critical factors in determining the charge transport characteristics of the material. researchgate.net

For high-performance OFETs, organic semiconductors should exhibit high charge carrier mobility, a large on/off current ratio, and good environmental stability. nih.gov Research on oligocarbazole-thiophene derivatives has shown that the length of alkyl chains attached to the carbazole nitrogen significantly influences the OFET performance, with optimized structures achieving hole mobilities as high as 0.12 cm²/V·s. researchgate.net While direct data on 9-methyl-9H-carbazole-3-sulfonamide derivatives in OFETs is limited, the principles of molecular design from related carbazole systems suggest their strong potential in this area. The introduction of electron-withdrawing groups, such as the sulfonyl group, can also be beneficial for creating n-type or bipolar semiconductors, expanding the range of applications for these materials.

Table 3: Representative Performance of OFETs with Carbazole-Based Semiconductors

| Semiconductor | Fabrication Method | Hole Mobility (cm²/V·s) | On/Off Ratio |

|---|---|---|---|

| Oligocarbazole–thiophene (C12CzT2) | Solution Casting | 0.12 | >10^6 |

| Thienothiophene-containing polymer | - | 0.6 | - |

| Bisthiazole derivative | - | 1.83 | - |

Conductive Polymers and Electropolymerized Systems

Carbazole and its derivatives can be electropolymerized to form conductive polymer films with interesting electrochromic and electronic properties. mdpi.com The sulfonyl chloride group of this compound can be converted into various functional groups that can influence the electropolymerization process and the properties of the resulting polymer. The polymerization typically occurs through the coupling of radical cations at the 3- and 6-positions of the carbazole ring. mdpi.com

The resulting polycarbazole films can be used in a variety of applications, including electrochromic devices, sensors, and as modified electrodes. The properties of the polymer, such as its conductivity, color in different oxidation states, and stability, can be tuned by the nature of the substituent on the carbazole monomer. For instance, the introduction of carboxylated groups has been shown to yield electroactive polymers. nih.gov While specific studies on the electropolymerization of 9-methyl-9H-carbazole-3-sulfonamide derivatives are not widely reported, the general principles of carbazole electropolymerization suggest that these monomers could form functional conductive polymers. rsc.org

Development of Organic Photosensitive Dyes

The strong electron-donating nature of the carbazole moiety makes it an ideal component for donor-π-acceptor (D-π-A) organic dyes used as photosensitizers in DSSCs. d-nb.info The this compound can be used to synthesize such dyes by reacting it with molecules containing electron-accepting and anchoring groups. The sulfonamide linkage can serve as part of the conjugated bridge or as a point of attachment for other functional units.

The performance of a DSSC is highly dependent on the properties of the photosensitive dye, including its light absorption range, energy levels, and ability to inject electrons into the semiconductor electrode (e.g., TiO2). researchgate.net By carefully designing the molecular structure of carbazole-based dyes, it is possible to achieve broad absorption spectra and efficient charge separation. mdpi.com Studies on carbazole dyes with different structural designs have shown that modifications to the donor and π-spacer units can significantly impact the photovoltaic performance, with power conversion efficiencies reaching up to 3.77% for di-anchoring systems. d-nb.info

Research in Medicinal and Biological Chemistry

Beyond their applications in materials science, carbazole derivatives have garnered significant attention in medicinal and biological chemistry due to their wide range of biological activities. researchgate.net The sulfonamide group is a well-known pharmacophore, and its incorporation into the carbazole scaffold can lead to compounds with potent therapeutic properties. nih.gov

Derivatives of this compound, specifically the corresponding sulfonamides, have been investigated for their potential as anticancer and antimicrobial agents. nih.govijrpc.com The mechanism of action for these compounds can be diverse, ranging from the inhibition of key enzymes to the disruption of cellular processes like microtubule polymerization. nih.gov

For example, a series of novel carbazole sulfonamide derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. nih.gov Some of these compounds were found to bind to the colchicine (B1669291) site in tubulin, leading to microtubule fragmentation, cell cycle arrest, and apoptosis. nih.gov Furthermore, certain carbazole sulfonamides have demonstrated selective inhibition of topoisomerase I, indicating a dual-target mechanism of action. nih.gov

In the area of antimicrobial research, N-substituted carbazole sulfonamides have been evaluated for their activity against various bacterial and fungal strains. nih.gov The lipophilic character of these compounds is thought to facilitate their passage through the biological membranes of microorganisms, thereby inhibiting their growth. nih.gov

Table 4: Biological Activity of Carbazole-Sulfonamide Derivatives

| Compound Type | Biological Activity | Target Cancer Cell Lines / Microorganisms | Potency (IC50 / MIC) |

|---|---|---|---|

| Carbazole Sulfonamide | Anticancer | MCF7/ADR (multidrug-resistant) | 0.81-31.19 nM |

| N-substituted Carbazole Sulfonamide | Antibacterial | S. aureus, B. subtilis, E. coli | MIC: 1.1 - 10.3 µg/mL |

| N-substituted Carbazole Sulfonamide | Antifungal | C. albicans, A. fumigatus | MIC: 8.7 - 10.8 µg/mL |

Novel Material Platforms

The rigid and planar structure of the carbazole unit, along with its electronic properties, makes it a valuable component in the construction of novel porous materials. Derivatives of this compound are being explored as building blocks for the synthesis of Metal-Organic Polyhedra (MOPs) and Porous Organic Polymers (POPs) with applications in areas such as gas storage and separation.

Metal-Organic Polyhedra (MOPs) and Porous Organic Polymers

Metal-Organic Polyhedra (MOPs) are discrete, cage-like structures formed by the coordination of metal ions with organic ligands. While the majority of MOPs are constructed using carboxylate-based ligands, the use of other functionalities, such as sulfonates, is an emerging area of research. The sulfonyl chloride group of this compound can be converted to a sulfonate, which can then act as a ligand for metal ions. The directional nature of the sulfonate group, combined with the rigid carbazole backbone, could be exploited to direct the self-assembly of novel MOP architectures.

Porous Organic Polymers (POPs) are a class of materials with high surface areas and tunable porosity. Carbazole-based POPs have shown significant promise for various applications. The synthesis of these polymers can be achieved through various cross-linking reactions. For example, the Friedel-Crafts reaction of carbazole monomers can produce highly porous networks. The this compound can be envisioned as a monomer or a functionalizing agent in the synthesis of POPs. The sulfonyl group can be used to link carbazole units together or to introduce specific functionalities into the polymer network. For instance, the sulfonyl chloride can react with aromatic compounds in a Friedel-Crafts alkylation/sulfonylation reaction to form a cross-linked polymer.

Materials for Carbon Dioxide (CO2) Capture Research

The development of efficient materials for CO2 capture is a critical area of research to address climate change. Porous organic polymers, particularly those incorporating nitrogen-rich heterocycles like carbazole, are excellent candidates for this application due to their high surface area, tunable porosity, and favorable interactions with CO2. researchgate.net

Carbazole-based POPs have demonstrated high CO2 uptake capacities. researchgate.netacs.orgnih.gov The nitrogen atoms in the carbazole rings and potentially in other functional groups introduced into the polymer act as Lewis basic sites that can interact with the acidic CO2 molecules, enhancing the selectivity of the material for CO2 over other gases like N2. researchgate.net The synthesis of these polymers often involves the polymerization of carbazole-containing monomers. acs.orgnih.gov By using monomers derived from this compound, it is possible to create POPs with a high density of carbazole units and potentially sulfone or sulfonamide linkages. These linkages can further enhance the CO2 affinity of the material. The porous structure of these polymers allows for the efficient diffusion and adsorption of CO2 molecules.

Below is a table highlighting the CO2 uptake capacity of some carbazole-based porous organic polymers.

| Polymer | Monomer(s) | Surface Area (m²/g) | CO2 Uptake (wt% at 273 K, 1 bar) |

| CPOP-1 | 1,3,5-tri(9-carbazolyl)-benzene | - | 21.2 |

| CNOP-6 | 3,6-di(9-carbazolyl)-9-phenylcarbazole | 1334 | - |

| Pyridine-functionalized polycarbazole | - | - | 5.57 mmol/g |

Characterization Techniques for 9 Methyl 9h Carbazole 3 Sulfonyl Chloride Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the successful synthesis and purity of 9-methyl-9H-carbazole-3-sulfonyl chloride derivatives. Each technique offers unique insights into the molecular framework.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound and its subsequent derivatives (e.g., sulfonamides), specific vibrational frequencies confirm the integrity of the core structure and the addition of new moieties.

The spectrum of the parent sulfonyl chloride would exhibit strong characteristic absorption bands for the sulfonyl group (S=O), typically appearing as asymmetric and symmetric stretches in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. The carbazole (B46965) skeleton itself presents a series of distinct peaks:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, for instance around 3047-3051 cm⁻¹. researchgate.net

Aromatic C=C stretching: Multiple bands are seen in the 1450-1650 cm⁻¹ region, such as at 1600 and 1620 cm⁻¹. researchgate.net

C-N stretching: A characteristic band for the carbazole nitrogen linkage can be found in the 1230-1200 cm⁻¹ range. frontiersin.org

When the sulfonyl chloride is converted into a sulfonamide derivative, the FTIR spectrum will show a significant change: the appearance of N-H stretching vibrations (for primary or secondary sulfonamides) typically in the 3200-3400 cm⁻¹ region. Other functional groups introduced during derivatization, such as carbonyls (C=O) from esters or amides, will also present strong, characteristic peaks (e.g., 1660-1715 cm⁻¹). researchgate.netclockss.orgresearchgate.net

Table 1: Representative FTIR Data for Carbazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Type |

|---|---|---|---|

| Aromatic C-H | Stretching | 3025-3261 | Carbazole Derivatives frontiersin.org |

| Aromatic C=C | Stretching | 1450-1620 | 9-Ethyl Carbazole researchgate.net |

| Sulfonyl (S=O) | Asymmetric/Symmetric Stretching | ~1370 / ~1180 | Sulfonamides |

| Carbonyl (C=O) | Stretching | 1660-1715 | 9-Benzyl-9H-carbazole ester clockss.org |

| Amine (N-H) | Stretching | ~3332 | Secondary Amine on Carbazole ijper.org |

| Nitro (NO₂) | Stretching | ~1550-1560 | Substituted Carbazole ijper.org |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.com

For a typical 9-methyl-9H-carbazole derivative, the ¹H NMR spectrum shows distinct regions:

N-CH₃ Signal: A sharp singlet for the methyl protons attached to the carbazole nitrogen, typically found upfield around 3.7-4.0 ppm. chemicalbook.com

Aromatic Protons: The seven protons on the carbazole ring appear in the downfield region, generally between 7.0 and 8.5 ppm. The substitution pattern at the 3-position significantly influences the multiplicity and chemical shifts of these protons, allowing for unambiguous assignment through analysis of coupling constants (J-values). chemicalbook.comnih.gov

Derivative Protons: Protons from the substituent attached to the sulfonyl group will have their own characteristic chemical shifts, confirming the derivatization.

In ¹³C NMR spectroscopy, the carbazole core displays a set of signals in the aromatic region (110-145 ppm). The N-methyl carbon gives a signal in the aliphatic region (~30 ppm). The carbon atoms directly attached to the nitrogen and the sulfonyl group are particularly informative for confirming the substitution pattern. nih.govsemanticscholar.org The structures of synthesized derivatives are routinely confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectra, and infrared spectra. nih.govsemanticscholar.org

Table 2: Example ¹H NMR Data for a 9-Alkyl-Carbazole Moiety

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |

|---|---|---|---|---|

| Aromatic (Carbazole) | 8.08 - 8.12 | d | 7.7 | 9-Ethyl Carbazole researchgate.net |

| Aromatic (Carbazole) | 7.19 - 7.50 | m | - | 9-Ethyl Carbazole researchgate.net |

| N-CH₂ (Ethyl) | 4.34 - 4.42 | q | 7.2 | 9-Ethyl Carbazole researchgate.net |

| CH₃ (Ethyl) | 1.40 - 1.47 | t | 7.2 | 9-Ethyl Carbazole researchgate.net |

| N-CH₃ (Methyl) | ~3.74 | s | - | N-Methylcarbazole chemicalbook.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within the molecule. The carbazole moiety is an excellent chromophore and fluorophore due to its extended π-conjugated system. frontiersin.org

The UV-Vis absorption spectrum of 9-methyl-9H-carbazole derivatives typically displays several strong absorption bands in the UV region (200-400 nm). These bands correspond to π-π* and n-π* electronic transitions within the aromatic system. For instance, a 9-benzyl-9H-carbazole derivative showed absorption maxima at 220, 256, 306, and 356 nm. clockss.org The precise position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature of the substituent at the 3-position. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts. frontiersin.org

Many carbazole derivatives are highly fluorescent, emitting light upon excitation at an appropriate wavelength. They often exhibit intense blue fluorescence. frontiersin.org The fluorescence emission spectrum provides information about the energy of the first excited state. The difference between the absorption and emission maxima (Stokes shift) and the fluorescence quantum yield are important parameters for applications in materials like organic light-emitting diodes (OLEDs). For example, some carbazole-based compounds show turn-on fluorescence at around 535 nm in the presence of specific analytes. researchgate.net

Table 3: Photophysical Data for Representative Carbazole Derivatives

| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Solvent |

|---|---|---|---|

| 9-Benzyl-9H-carbazole derivative | 220, 256, 306, 356 | 346 | Ethanol clockss.org |

| 9-Butyl-carbazole-phenylacetylene | 260, 310, 330 | ~395 | THF frontiersin.org |

| 9-Ethyl-carbazole-acrylonitrile | - | 535 | CH₃CN:H₂O researchgate.net |

Mass Spectrometry (HRMS, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

In techniques like Electrospray Ionization (ESI), molecules are often observed as protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺. acs.org The measured m/z (mass-to-charge ratio) value is compared with the calculated theoretical value to confirm the identity of the product. For example, a fluorinated carbazole derivative with a calculated mass for [M+H]⁺ of 463.1434 was found to have an experimental mass of 463.1480, confirming its synthesis. nih.gov Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides information on the fragmentation pattern of the molecule, which can further aid in structural confirmation by identifying stable fragments of the carbazole core. nist.govnist.gov

Table 4: Mass Spectrometry Data for Various Carbazole Derivatives

| Compound Type | Ionization Mode | Observed Ion | m/z (Da) |

|---|---|---|---|

| 9-methyl-9H-carbazole | EI | [M]⁺ | 181.0 nist.gov |

| Substituted 9H-carbazole | ESI | [M+H]⁺ | 463.1480 nih.gov |

| Carbazole-triazole-phosphonate | - | - | - |

| Carbazole-dihydrooxazole | EI | [M]⁺ | 421 vibgyorpublishers.org |

Electrochemical Characterization

The electronic properties of this compound derivatives, particularly their potential for use in organic electronics, are investigated using electrochemical methods.

Cyclic Voltammetry for Redox Properties and Molecular Energy Levels (HOMO/LUMO)

Cyclic Voltammetry (CV) is the primary technique used to study the redox behavior (oxidation and reduction) of molecules and to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nankai.edu.cn The carbazole moiety is a well-known electron-donating group, making its derivatives susceptible to oxidation. nankai.edu.cn

In a CV experiment, the onset potential of the first oxidation wave (E_ox_onset) is used to calculate the HOMO energy level. Similarly, the onset of the reduction wave (E_red_onset) can be used to determine the LUMO level. The energy levels are typically calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using empirical formulas, such as:

E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8]

E_LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8]

An alternative estimation for the LUMO level can be derived from the HOMO level and the optical band gap (E_g), which is determined from the onset of UV-Vis absorption: E_LUMO = E_HOMO + E_g . researchgate.net

The electron-withdrawing nature of the sulfonyl chloride and its derivative groups at the 3-position is expected to lower the HOMO energy level compared to unsubstituted 9-methyl-9H-carbazole, potentially increasing the stability of the compound against oxidation. Studies on similar carbazole-based donor-acceptor systems have shown that the HOMO-LUMO gap can be selectively tuned by modifying the molecular structure. nankai.edu.cn For some carbazole systems, reversible oxidation processes have been observed with potentials around 1.17 to 1.21 V vs. SCE. nankai.edu.cn

Table 5: Electrochemical and Energy Level Data for Carbazole-Based Compounds

| Compound Type | Oxidation Potential (V vs. SCE) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Carbazole-Anthracene Derivative 1 | 1.17 | -5.57 | -2.62 | 2.95 nankai.edu.cn |

| Carbazole-Anthracene Derivative 2 | 1.21 | -5.61 | -2.67 | 2.94 nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative 3 | 1.18 | -5.58 | -3.18 | 2.40 nankai.edu.cn |

Electrochemical Impedance Spectroscopy (EIS) for Material Behavior

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and the interfaces between them. researchgate.net For derivatives of this compound, which are often incorporated into electroactive layers, EIS provides critical insights into processes such as charge transfer, ion diffusion, and capacitance at electrode-material interfaces. researchgate.netmdpi.com

The method involves applying a small amplitude AC voltage or current perturbation over a wide range of frequencies and measuring the resulting electrical response. The impedance data is often visualized in a Nyquist plot, which represents the imaginary part of impedance against the real part. Analysis of these plots, often aided by fitting the data to an equivalent circuit model, allows for the quantification of key electrochemical parameters. researchgate.net

Common elements in an equivalent circuit for a polymer film on an electrode include:

Solution Resistance (Rs): The resistance of the electrolyte. researchgate.net

Charge Transfer Resistance (Rct): Resistance to the flow of charge at the electrode/material interface. mdpi.com

Double-Layer Capacitance (Cdl): Capacitance at the interface between the electrode and the electrolyte.

Constant Phase Element (CPE): Used in place of a pure capacitor to account for non-ideal, heterogeneous surfaces. researchgate.net

In the study of carbazole-based polymer films, EIS can effectively determine the capacitive behavior of the materials. researchgate.net For instance, copolymers involving carbazole derivatives have been characterized to understand their charge storage properties. researchgate.netresearchgate.net The low-frequency capacitance, a crucial parameter for supercapacitor applications, can be extracted from the impedance data. researchgate.net By analyzing the impedance spectra of materials derived from this compound, researchers can assess their potential for use in energy storage and electronic devices, correlating material structure with charge transport efficiency and interfacial behavior. rsc.org

Table 1: Representative EIS Data for a Carbazole-Based Polymer Film This table presents hypothetical data based on typical values found for carbazole derivatives to illustrate the output of EIS analysis.

| Parameter | Value | Unit | Description |

| Rs | 15.8 | Ω | Solution Resistance |

| Rct | 250.4 | Ω | Charge Transfer Resistance |

| Cdl | 5.2 | µF cm-2 | Double-Layer Capacitance |

| CLF | 450.7 | mF cm-2 | Low-Frequency Capacitance |

Solid-State Structure and Morphology Analysis

The arrangement of molecules in the solid state and the morphology of thin films are paramount to the performance of organic electronic materials. Techniques like X-ray crystallography and grazing-incidence wide-angle X-ray scattering provide atomic-level structural details and information on molecular orientation.

X-ray Crystallography (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scholarena.com For derivatives of this compound, obtaining a single crystal allows for the unambiguous determination of molecular structure, bond lengths, bond angles, and intermolecular interactions. nih.govacs.org This information is foundational for understanding the electronic properties of the material, as the packing of molecules in the crystal lattice directly influences charge transport pathways.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. scholarena.com This diffraction pattern is then mathematically processed to generate a model of the electron density within the crystal, from which the atomic positions can be inferred.

Key structural parameters obtained for carbazole derivatives include the planarity of the carbazole ring system and the nature of intermolecular forces, such as C-H⋯π interactions, which can stabilize the crystal packing. nih.govnih.gov For example, in the crystal structure of a related compound, 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the carbazole ring system was found to be nearly planar, a feature that can facilitate π-π stacking and efficient charge transport. nih.govnih.gov

Table 2: Crystallographic Data for a Representative Carbazole Derivative (9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole). nih.gov

| Parameter | Value |

| Chemical Formula | C32H32N2 |

| Formula Weight | 444.59 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.6184 (4) |

| b (Å) | 11.0946 (7) |

| c (Å) | 19.4673 (13) |

| β (°) | 95.982 (1) |

| Volume (Å3) | 1206.86 (14) |

| Z | 2 |

| R[F2 > 2σ(F2)] | 0.061 |

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Orientation

While single-crystal X-ray diffraction provides detailed information about a perfect crystal, the performance of organic electronic devices depends on the molecular arrangement within a thin film, which is often polycrystalline or amorphous. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for probing the crystalline structure and molecular orientation in these films. tum.deuq.edu.au

In a GIWAXS experiment, an X-ray beam impinges on the thin film sample at a very shallow angle (the grazing incidence angle). desy.de This geometry enhances the signal from the film while minimizing the signal from the underlying substrate. desy.de The scattered X-rays are collected by a two-dimensional detector, producing a diffraction pattern that contains information about the molecular packing and orientation relative to the substrate. tum.de

Analysis of the GIWAXS pattern reveals key structural features:

Lamellar Spacing: Indicated by diffraction peaks in the "out-of-plane" direction (perpendicular to the substrate), which relates to the stacking of polymer backbones or molecular layers.

π-Stacking Distance: Indicated by diffraction peaks in the "in-plane" direction (parallel to the substrate), which corresponds to the distance between adjacent π-conjugated systems. researchgate.net

For derivatives of this compound used in applications like organic photovoltaics or transistors, a well-ordered "edge-on" orientation (where the π-stacking direction is parallel to the substrate) is often desirable for efficient in-plane charge transport. GIWAXS can quantify the degree of this preferred orientation, providing a crucial link between film processing conditions and device performance. researchgate.netuni-kiel.de

Table 3: Typical GIWAXS Parameters for a Carbazole-Based Polymer Thin Film This table presents hypothetical data to illustrate the information obtained from a GIWAXS experiment.

| Parameter | In-Plane (qxy) | Out-of-Plane (qz) | Description |

| Peak Position (Å-1) | 1.65 | 0.35 | Position of the primary diffraction peaks. |

| d-spacing (Å) | 3.8 | 17.9 | Calculated real-space distances from peak positions. |

| Orientation | π-stacking | Lamellar stacking | Interpretation of the diffraction peaks. |

Computational and Theoretical Investigations of 9 Methyl 9h Carbazole 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for the theoretical study of carbazole (B46965) derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for analyzing the electronic properties and spectra of complex organic molecules. acs.orgresearchgate.net DFT calculations are frequently used to optimize molecular geometries, predict electronic structures, and calculate molecular parameters, while TD-DFT is employed to simulate electronic absorption and emission spectra, providing a theoretical basis for understanding photophysical properties. acs.orgacs.org

Quantum chemical calculations are crucial for predicting the electronic landscape of carbazole derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern charge transfer properties and are fundamental to the molecule's reactivity and photophysical behavior. acs.org

In studies of various carbazole derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine the energies and distributions of these frontier orbitals. researchgate.netmdpi.com For many carbazole-based compounds, the HOMO is typically localized on the electron-rich carbazole moiety, which acts as an electron donor. acs.orgmdpi.com Conversely, the LUMO's location can vary depending on the nature of the substituents. For instance, in derivatives containing electron-accepting groups, the LUMO is often centered on these acceptor moieties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that the molecule can be more easily excited, which influences its color and electronic properties. acs.org Theoretical calculations have shown that modifying the substituents on the carbazole core can effectively tune this energy gap. For example, the introduction of strong electron-withdrawing groups can lower the LUMO energy level, leading to a reduction in the HOMO-LUMO gap.

| Compound/Derivative Type | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| N-vinylcarbazole (NVC) | B3LYP//LanL2DZ/6-31G(d) | -5.68 | -1.05 | 4.63 | acs.org |

| Chromium Tricarbonyl Carbazole (M1) | B3LYP//LanL2DZ/6-31G(d) | -5.35 | -1.48 | 3.87 | acs.org |

| Carbazole-Phosphonic Acid (2PACz) | B3LYP/6-31G(d,p) | -5.74 | -1.29 | 4.45 | mdpi.com |

| Fluorinated Carbazole-Phosphonic Acid (F-2PACz) | B3LYP/6-31G(d,p) | -5.83 | -1.42 | 4.41 | mdpi.com |

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic signatures of molecules. TD-DFT is a widely used method to simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. acs.orgresearchgate.net

For carbazole derivatives, TD-DFT calculations can help assign the nature of these transitions. For instance, in a study of gold(I) alkynyl complexes bearing a carbazole chromophore, TD-DFT calculations indicated that the lowest energy absorption (S0 → S1) and emission (T1 → S0) transitions were predominantly of intraligand character, with contributions from both the carbazole-centered state and intramolecular charge transfer (ICT). acs.org Similarly, studies on other carbazole systems have used TD-DFT to successfully simulate experimental spectra, confirming that the main absorption bands often correspond to π-π* transitions within the conjugated carbazole system. acs.org

Beyond electronic spectra, DFT can predict other spectroscopic parameters. For example, calculations of nuclear magnetic shieldings can be correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. In a study of 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations, including relativistic effects, were necessary to achieve good agreement between the theoretical and experimental 13C chemical shifts, particularly for the carbons bonded to the heavy iodine atoms. researchgate.net

| Compound | Parameter | Experimental Value | Calculated Value | Method | Source |

|---|---|---|---|---|---|

| 3,6-diiodo-9-ethyl-9H-carbazole | 13C Chemical Shift (C3) | 93.5 ppm | 97.75 ppm | ZORA/PW91/TZ2p | researchgate.net |

| N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide | UV-Vis λmax | 350 nm | 344 nm | TD-DFT/DCM | researchgate.net |

| Gold(I) Alkynyl Carbazole Complex | Emission λmax (T1 → S0) | ~450-600 nm (solid state) | 475 nm | TD-DFT | acs.org |

Understanding the three-dimensional structure of a molecule is fundamental to understanding its function. DFT-based geometry optimization is a standard procedure to find the lowest energy conformation of a molecule. mdpi.com This process calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is reached. mdpi.com

Computational studies can also reveal subtle deviations from planarity. For instance, DFT calculations for 9-methyl-3-phenyldiazenyl-9H-carbazole predicted a completely planar conformation, which differed slightly from the non-planar structure observed in the crystal lattice, suggesting that packing forces in the solid state can influence the molecular geometry. researchgate.net The flexibility of substituents can also be analyzed, as the rotation of bonds can lead to different stable conformers with distinct energy levels. frontiersin.org

Elucidation of Structure-Property Relationships through Theoretical Models

A primary goal of computational chemistry is to establish clear structure-property relationships. By systematically modifying the molecular structure in silico and calculating the resulting changes in electronic and geometric parameters, researchers can develop theoretical models that explain and predict the behavior of related compounds.

For carbazole sulfonamide derivatives, theoretical models have been used to understand their potential as anticancer agents. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the carbazole and sulfonamide moieties are critical for biological activity. nih.govresearchgate.net For example, computational docking studies, which predict the binding of a molecule to a biological target like a protein, can be combined with quantum chemical calculations. These studies might reveal that a specific conformation or electronic feature, such as the distribution of the electrostatic potential, is crucial for effective binding.

In the context of materials science, theoretical models link the electronic structure of carbazole derivatives to their performance in devices like organic light-emitting diodes (OLEDs). Calculations of HOMO-LUMO levels, charge transfer characteristics, and excited state properties help explain why certain structural modifications lead to improved efficiency or different emission colors. acs.org For example, theoretical studies have shown how the introduction of different functional groups can alter the charge-transport properties of carbazole-based materials. researchgate.net These models are invaluable for the rational design of new molecules with tailored electronic and photophysical properties.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Protocols for Carbazole-Based Compounds

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. tandfonline.combohrium.com Future research is increasingly focused on developing "greener" and more sustainable synthetic pathways. These efforts aim to improve efficiency, reduce the use of hazardous materials, and minimize environmental impact. rsc.org Key areas of development include the use of less toxic solvents, catalyst-free reactions, and processes that are more atom-economical. rsc.orgrsc.org

Modern sustainable approaches to carbazole synthesis include:

Lewis Acid-Catalyzed Reactions: Methods using catalytic amounts of Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ can facilitate the construction of the carbazole skeleton under mild conditions, often producing water as the only byproduct. rsc.org

Metal-Free and Photocatalyzed Cycloadditions: Sunlight-mediated [3+2] cycloaddition reactions represent a catalyst-free approach to building the carbazole core, aligning with green chemistry principles. rsc.org

C-H Activation and Annulation: Transition-metal-catalyzed C-H activation strategies are gaining prominence. These methods avoid the need for pre-functionalized starting materials (like halogenated compounds), leading to shorter, more efficient synthetic routes. rsc.org Palladium-catalyzed tandem reactions, for instance, can be used to construct 9H-carbazoles in a one-pot process from simple anilines and dihaloarenes. organic-chemistry.org

Domino and Multi-Component Reactions: Designing cascade or domino reactions, where multiple bond-forming events occur in a single step, significantly enhances synthetic efficiency and reduces waste from intermediate purification steps. rsc.org

Table 1: Comparison of Synthetic Protocols for Carbazole Derivatives

| Synthetic Strategy | Typical Catalysts/Conditions | Advantages |

|---|---|---|

| Lewis Acid-Catalysis | BF₃·OEt₂, Sc(OTf)₃, FeCl₃ | Mild conditions, high efficiency, can be sustainable (e.g., water as byproduct). rsc.org |

| Transition Metal-Catalysis | Palladium, Copper, Rhodium | High regioselectivity, C-H activation avoids pre-functionalization, enables complex structures. rsc.orgorganic-chemistry.org |

| Metal-Free Protocols | Trifluoroacetic acid (TFA), Sunlight | Avoids toxic heavy metals, can be very rapid, environmentally benign. rsc.org |

| Allene-Based Cyclizations | Gold, Silver, Platinum | Provides rapid access to the carbazole skeleton under mild conditions. chim.it |

Rational Design of Next-Generation Carbazole Derivatives for Enhanced Optoelectronic Performance

The carbazole moiety is a cornerstone in the field of organic optoelectronics, valued for its excellent hole-transporting ability, high thermal stability, and high triplet energy. elsevierpure.comrsc.org These properties make carbazole derivatives essential components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors. elsevierpure.com Future research is centered on the rational design of new derivatives to precisely tune their physicochemical and charge-transporting properties. elsevierpure.comresearchgate.net

The design flexibility of carbazoles allows for strategic functionalization at various positions (e.g., C-3, C-6, C-2, C-7, and N-9) to control their electronic behavior. elsevierpure.comrsc.org By combining the electron-donating carbazole core with various electron-accepting units, researchers can create donor-acceptor (D-A) molecules with tailored properties. rsc.org This approach allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the material's bandgap and light-emission color. researchgate.net

Key design strategies include:

Tuning Triplet Energy: For use as host materials in blue phosphorescent OLEDs (PHOLEDs), carbazole derivatives must possess high triplet energies (typically >2.65 eV) to efficiently confine the energy of the phosphorescent dopant. rsc.org

Improving Charge Transport: The inherent hole-transporting nature of carbazole can be balanced or enhanced by introducing electron-transporting moieties, creating bipolar host materials that improve charge balance and device efficiency. rsc.org

Controlling Morphology: The substitution pattern on the carbazole core influences the material's ability to form stable amorphous films, which is crucial for preventing crystallization and ensuring the longevity of optoelectronic devices. elsevierpure.com

Table 2: Influence of Substitution on Optoelectronic Properties of Carbazole Derivatives

| Position of Substitution | Type of Substituent | Effect on Properties | Application |

|---|---|---|---|

| N-9 | Alkyl, Aryl groups | Influences solubility and film-forming properties. | OLEDs, OPVs elsevierpure.com |

| C-3, C-6 | Electron-donating/accepting groups | Creates D-A structures, tunes HOMO/LUMO levels, and emission color. | OLEDs, Sensors elsevierpure.comrsc.org |

| C-2, C-7 | Aromatic fragments | Can increase triplet energy, useful for blue PHOLED hosts. rsc.org | PHOLEDs |

Expanding the Scope of Carbazole Derivatives in Interdisciplinary Research at the Chemistry-Biology Interface

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological and pharmacological activities. nih.govmdpi.com The carbazole scaffold is considered a valuable pharmacophore, a core molecular structure responsible for a drug's biological activity. echemcom.com Natural and synthetic carbazoles have demonstrated potential as anticancer, antibacterial, anti-inflammatory, antioxidant, and neuroprotective agents. mdpi.comechemcom.comnih.gov

Future interdisciplinary research will focus on:

Drug Discovery and Development: Synthesizing novel carbazole derivatives and screening them for activity against various diseases. This includes developing new anticancer agents that can overcome drug resistance, potent antibiotics to combat multidrug-resistant bacteria, and new treatments for neurodegenerative diseases. mdpi.comnih.govontosight.ai

Chemical Biology Probes: Designing fluorescent carbazole derivatives to act as probes for imaging biological processes within living cells. Their photophysical properties can be tailored for specific applications, such as sensing viscosity or targeting specific organelles like lipid droplets. rsc.org

Improving Pharmacokinetics: A key challenge is the often low water solubility and bioavailability of carbazole compounds. mdpi.com Future work will involve modifying carbazole structures to improve these properties, making them more effective as therapeutic agents. This may include creating new formulations or developing pro-drugs. mdpi.com

Table 3: Reported Biological Activities of Carbazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibit cytotoxicity against various cancer cell lines. mdpi.com |

| Antibacterial / Antifungal | Active against a range of pathogenic microbes. echemcom.comnih.gov |

| Anti-inflammatory | Show potential in models of inflammation. wisdomlib.orgniscpr.res.in |

| Antioxidant | Can neutralize harmful free radicals. ontosight.ai |